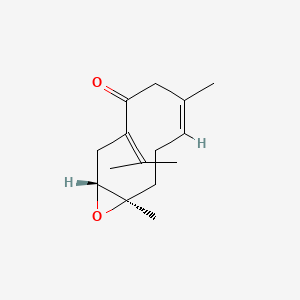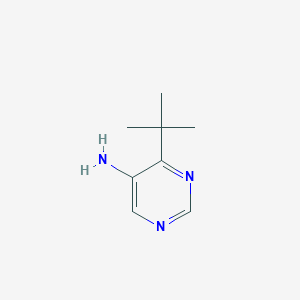
5-Amino-4-tert-butylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4-tert-butylpyrimidine: is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group at the 5-position and a tert-butyl group at the 4-position. Pyrimidines are a class of nitrogen-containing heterocycles that are widely studied due to their presence in many biologically active molecules and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-tert-butylpyrimidine typically involves the reaction of tert-butyl methyl ketone with tert-butyronitrile, followed by cyclization and amination steps . The reaction conditions often include the use of strong bases and high temperatures to facilitate the formation of the pyrimidine ring.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-4-tert-butylpyrimidine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Amino-4-tert-butylpyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural similarity to nucleotides makes it a candidate for the development of antiviral and anticancer agents .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and antimicrobial agent. Its ability to inhibit specific enzymes and receptors is of particular interest .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable intermediate in various chemical processes .
Wirkmechanismus
The mechanism of action of 5-Amino-4-tert-butylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
5-Amino-4-hydroxyiminopyrazole: Similar in structure but contains a pyrazole ring instead of a pyrimidine ring.
2,4,6-Tri-tert-butylpyrimidine: Contains additional tert-butyl groups and is used as a sterically hindered base.
5-Acetyl-4-aminopyrimidine: Contains an acetyl group instead of a tert-butyl group and is used in the synthesis of pyrido[2,3-d]pyrimidine derivatives.
Uniqueness: 5-Amino-4-tert-butylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and stability. Additionally, the amino group at the 5-position enhances its potential as a pharmacophore in drug design .
Eigenschaften
CAS-Nummer |
3524-88-7 |
|---|---|
Molekularformel |
C8H13N3 |
Molekulargewicht |
151.21 |
IUPAC-Name |
4-tert-butylpyrimidin-5-amine |
InChI |
InChI=1S/C8H13N3/c1-8(2,3)7-6(9)4-10-5-11-7/h4-5H,9H2,1-3H3 |
InChI-Schlüssel |
IIMOENBDSFQALY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=NC=C1N |
Kanonische SMILES |
CC(C)(C)C1=NC=NC=C1N |
Key on ui other cas no. |
3524-88-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


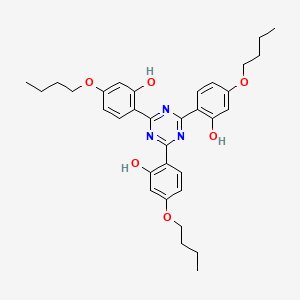
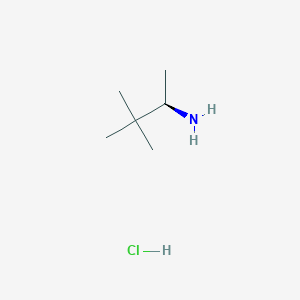
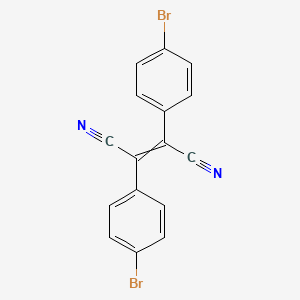
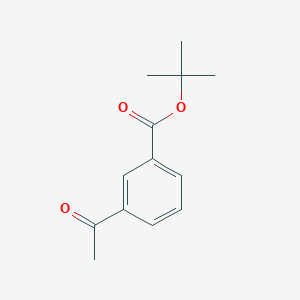
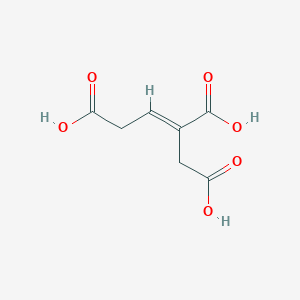
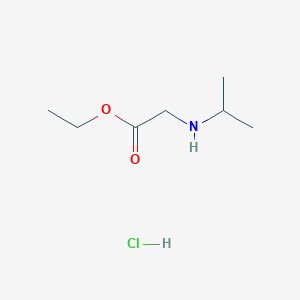
![7-Bromobenzo[d][1,2,3]thiadiazole](/img/structure/B3028768.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B3028770.png)
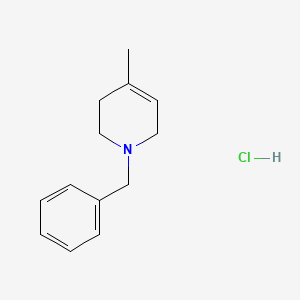
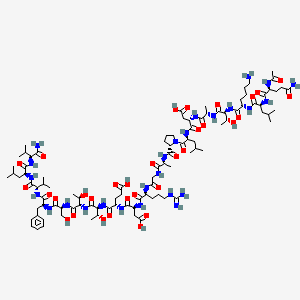

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B3028776.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B3028777.png)
